N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16304578
InChI: InChI=1S/C23H21N3O2S2/c1-3-28-18-10-8-17(9-11-18)26-20(27)13-30-23-21-19(12-29-22(21)24-14-25-23)16-6-4-15(2)5-7-16/h4-12,14H,3,13H2,1-2H3,(H,26,27)
SMILES:
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.6 g/mol

N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16304578

Molecular Formula: C23H21N3O2S2

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide -

Specification

Molecular Formula C23H21N3O2S2
Molecular Weight 435.6 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H21N3O2S2/c1-3-28-18-10-8-17(9-11-18)26-20(27)13-30-23-21-19(12-29-22(21)24-14-25-23)16-6-4-15(2)5-7-16/h4-12,14H,3,13H2,1-2H3,(H,26,27)
Standard InChI Key CVBMWHOFVXUVQK-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)C

Introduction

N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. The compound features a unique combination of thieno[2,3-d]pyrimidine and aromatic moieties, which may enhance its pharmacological profile.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step reactions. These reactions often require controlled temperatures and specific solvents such as dimethylformamide or ethanol. The synthesis process involves the reaction of thieno[2,3-d]pyrimidine derivatives with arylsulfanyl groups and acetamide functionalities.

Biological Activities and Potential Applications

Thieno[2,3-d]pyrimidine derivatives, including N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, are explored for their pharmacological properties, such as antimicrobial and anti-inflammatory effects. The mechanism of action may involve interactions at the molecular level with biological targets, potentially inhibiting specific enzymes or disrupting cellular processes related to disease pathways.

Research Findings and Future Directions

Research on N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is ongoing, with a focus on its potential therapeutic applications. Detailed studies on its efficacy and mechanism of action are necessary to fully understand its pharmacological profile. The compound's structural complexity suggests opportunities for further optimization and in-depth studies to enhance its biological activities.

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